3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one
Description
3-Hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one (CAS: 338756-00-6) is a pyrazolo-pyridazinone derivative with a molecular formula of C₁₂H₇F₃N₄O₂ and a molecular weight of 296.2 g/mol. The compound features a hydroxyl group at position 3 and a 3-(trifluoromethyl)phenyl substituent at position 5 of the fused pyrazolo-pyridazinone core. This structure confers unique physicochemical properties, including enhanced electronegativity due to the trifluoromethyl group and hydrogen-bonding capacity via the hydroxyl group, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyrazolo[4,3-c]pyridazine-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O2/c13-12(14,15)6-2-1-3-7(4-6)19-9(20)5-8-10(18-19)11(21)17-16-8/h1-5,16H,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYWVPRFDFRPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=C3C(=N2)C(=O)NN3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one typically involves multi-step organic reactions
Formation of the Pyrazolo[4,3-c]pyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Hydroxylation: The hydroxy group is typically introduced via oxidation reactions using reagents like hydrogen peroxide (H₂O₂) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Cyclocondensation Reactions
Pyrazolo-fused systems are often synthesized via cyclocondensation reactions involving aldehydes and hydrazines. For example, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one reacts with aldehydes in the presence of sodium acetate to form pyrazolo-quinoline derivatives . This method could be adapted for the target compound by selecting appropriate aldehyde and hydrazine precursors.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Ethanol, reflux, sodium acetate | 96.3% |
Oxidative Aromatization
Oxidative steps are critical in stabilizing pyrazolo-fused rings. For instance, pyrazolines (intermediate dihydro forms) undergo oxidation to form aromatic pyrazoles. Bhat et al. demonstrated this using copper triflate and ionic liquids as catalysts, achieving yields up to 82% . The hydroxyl group in the target compound may require specific oxidizing agents to maintain ring stability.
| Catalyst | Solvent | Yield | Key Feature |
|---|---|---|---|
| Copper triflate | [bmim]PF₆ | ~82% | Reusable catalyst |
Condensation with Active Methylene Compounds
Pyrazole-3(4)-carbaldehydes undergo aldol-like condensations with active methylene compounds (e.g., ethyl acetoacetate). This reaction forms β-keto carbonyl derivatives, which are precursors for further functionalization . For the target compound, similar condensations could generate extended conjugated systems.
| Reactant | Product | Yield | Reference |
|---|---|---|---|
| Ethyl acetoacetate | β-keto carbonyl derivatives | 92% |
Reactions with Hydrazines and Related Reagents
Hydrazones and semicarbazones are commonly synthesized from pyrazole-carbaldehydes. For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes react with hydrazine to form azomethines, which exhibit antimicrobial activity . The trifluoromethyl substituent in the target compound may influence reactivity due to its electron-withdrawing nature.
| Reagent | Product | Application | Reference |
|---|---|---|---|
| Hydrazine | Azomethines | Antimicrobial agents |
Anticancer Potential
Pyrazolo-fused heterocycles are investigated for kinase inhibition. For instance, 5-phenyl-1H-pyrazole derivatives inhibit BRAF (V600E) kinase with IC₅₀ values as low as 0.19 µM . The trifluoromethyl group in the target compound may enhance lipophilicity, potentially improving drug-like properties.
| Compound Type | Target | IC₅₀ | Reference |
|---|---|---|---|
| 5-phenyl-1H-pyrazole | BRAF (V600E) kinase | 0.19 µM |
Glycosylation and Thioglycosidation
Pyrazolo-pyrimidine derivatives are modified via glycosylation to enhance solubility and bioavailability. For example, pyrazolo[3,4-d]pyrimidine derivatives undergo thioglycosidation to form water-soluble analogs . Similar strategies could be applied to the target compound to optimize pharmacokinetic profiles.
Challenges and Considerations
-
Regioselectivity : Pyrazolo-fused systems often face challenges in controlling regioselectivity during synthesis. This can be mitigated using directing groups or catalytic methods .
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Stability : The hydroxyl group at position 3 may require protection during harsh reaction conditions. Common protecting groups (e.g., acetyl, silyl ethers) could be employed .
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Scalability : Reactions involving expensive catalysts (e.g., copper triflate) may need optimization for large-scale synthesis .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one. Pyrazole compounds have been shown to inhibit various cancer cell lines effectively. For instance, research indicates that certain pyrazole derivatives exhibit significant inhibition of cancer cell proliferation and induce apoptosis in tumor cells. The compound's structure allows for interaction with specific molecular targets involved in cancer progression, such as kinases and other signaling pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. Studies demonstrate that these compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory efficacy .
Interaction with Biological Targets
The mechanism of action for this compound involves its ability to bind to specific proteins and enzymes within cells. This binding can alter signaling cascades that lead to cell growth and survival or apoptosis. For example, the inhibition of polo-like kinase 1 (Plk1), a target in various cancers, has been explored with related pyrazole compounds .
Synthesis and Derivatization
The synthesis of this compound involves various chemical reactions that allow for the introduction of different functional groups to enhance its pharmacological properties. The versatility of the pyrazole scaffold enables researchers to create a library of derivatives that can be screened for improved biological activity .
Case Study: Anticancer Screening
In a study evaluating the anticancer potential of pyrazole derivatives, this compound was tested against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The compound demonstrated an IC50 value indicating effective growth inhibition compared to control treatments .
Case Study: Inflammation Modulation
Another investigation focused on the anti-inflammatory properties of pyrazole compounds showed that derivatives like this compound significantly reduced levels of inflammatory markers in vitro. This suggests potential applications in treating chronic inflammatory diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Compound A : 3-Amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one (CAS: 338395-98-5)
- Molecular Formula : C₁₂H₁₁N₅O₂ (MW: 257.25 g/mol).
- Substituents: Position 3: Amino group (-NH₂) instead of hydroxyl (-OH). Position 5: 4-Methoxyphenyl group instead of 3-(trifluoromethyl)phenyl.
- The 4-methoxyphenyl substituent is less electron-withdrawing than the 3-(trifluoromethyl)phenyl group, which may reduce metabolic stability but improve solubility .
Compound B : Fipronil (CAS: 120068-37-3)
- Molecular Formula : C₁₂H₄Cl₂F₆N₄OS.
- Substituents :
- Chlorine and trifluoromethyl groups at positions 2,6 and 4 of the phenyl ring.
- A sulfinyl group enhances insecticidal activity.
- Key Differences: Fipronil’s pyrazole ring is substituted with electronegative groups (Cl, CF₃), optimizing it as a GABA receptor antagonist in pesticides, unlike the target compound’s hydroxyl-pyridazinone core .
Biological Activity
The compound 3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one is a member of the pyrazolo[4,3-c]pyridazine family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridazine derivatives. For instance, compounds containing the pyrazole moiety have been shown to exhibit significant antiproliferative effects against various cancer cell lines, including:
- Breast Cancer : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against MDA-MB-231 cells (triple-negative breast cancer) .
- Lung and Colorectal Cancer : Other studies reported effective inhibition of growth in lung and colorectal cancer models .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Pyrazolo derivatives often act as inhibitors of various kinases involved in cancer progression.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : Some studies suggest that pyrazoles can modulate inflammatory pathways, which are often upregulated in tumors .
Table 1: Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.59 | Apoptosis induction |
| A549 (Lung) | 0.85 | Kinase inhibition |
| HCT116 (Colorectal) | 0.93 | Cell cycle arrest |
Case Study 1: Antiproliferative Activity
A study involving the synthesis and evaluation of various pyrazolo compounds revealed that derivatives with trifluoromethyl substitutions exhibited enhanced antiproliferative activity against MDA-MB-231 cells. The presence of the trifluoromethyl group was associated with increased metabolic stability and improved selectivity towards tumor cells compared to normal cells .
Case Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that administration of this compound resulted in significant tumor reduction without notable toxicity to surrounding healthy tissues. This suggests a favorable therapeutic index for this compound .
Q & A
Q. 1.1. How can the synthesis of 3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one be optimized for reproducibility?
Methodological Answer:
- Design of Experiments (DoE): Use fractional factorial designs to identify critical parameters (e.g., temperature, reaction time, catalyst loading) affecting yield. For example, highlights the application of DoE in optimizing flow-chemistry processes, which can minimize batch-to-batch variability .
- Flow Chemistry: Implement continuous-flow systems to enhance control over reaction kinetics and reduce side-product formation. This approach is validated in for analogous heterocyclic systems .
- Analytical Monitoring: Employ inline FTIR or HPLC to track intermediate formation and adjust conditions dynamically.
Q. 1.2. What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- Multinuclear NMR (¹H, ¹³C, ¹⁹F): Assign peaks to verify the trifluoromethyl group and pyridazine/pyrazole ring systems. demonstrates the use of NMR for confirming substituent positions in structurally related heterocycles .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and detect trace impurities.
- X-ray Crystallography: Resolve ambiguities in regiochemistry, especially for tautomeric forms (e.g., keto-enol equilibria).
Q. 1.3. How should researchers design experiments to evaluate the compound’s solubility and stability in biological buffers?
Methodological Answer:
- Solubility Screening: Use shake-flask methods with UV/Vis quantification in buffers of varying pH (e.g., PBS, DMEM).
- Forced Degradation Studies: Expose the compound to heat, light, and oxidative conditions (e.g., H₂O₂) to identify degradation pathways. emphasizes controlled synthesis conditions to minimize instability .
- LC-MS Stability Profiling: Monitor degradation products over time under simulated physiological conditions.
Advanced Research Questions
Q. 2.1. How can computational methods resolve contradictions in reported activity data for analogs of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electron distribution and tautomer stability to rationalize discrepancies in receptor binding. For example, demonstrates substituent-dependent activity variations in pyrazolo-pyridazine analogs .
- Molecular Dynamics (MD) Simulations: Model interactions with target proteins (e.g., kinases) to explain divergent IC₅₀ values across studies.
- Meta-Analysis: Aggregate data from multiple studies (e.g., pIC₅₀, logP) and apply multivariate regression to identify confounding variables.
Q. 2.2. What strategies are effective for probing the mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays: Determine inhibition modality (competitive/non-competitive) using Lineweaver-Burk plots.
- Isotopic Labeling: Use ¹⁸O or deuterated analogs to track metabolic pathways, as described in for related heterocycles .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to validate target engagement.
Q. 2.3. How can researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma exposure with target modulation using compartmental models.
- Metabolite Profiling: Identify active or toxic metabolites via LC-MS/MS, as suggested in for compound optimization .
- Orthogonal In Vivo Models: Use genetically modified organisms (e.g., knockouts) to isolate target-specific effects.
Data Integration and Validation
Q. 3.1. How should researchers validate the compound’s selectivity across related enzyme families?
Methodological Answer:
- Panel Screening: Test against isoforms (e.g., kinase subfamilies) using radiometric or fluorescence-based assays.
- Cryo-EM/Co-Crystallography: Resolve binding modes to identify off-target interactions, as applied in for thiazolo-pyrimidine systems .
- Chemoproteomics: Use activity-based probes to map interactomes in cellular lysates.
Q. 3.2. What statistical approaches are recommended for analyzing dose-response relationships in heterogeneous cell populations?
Methodological Answer:
- Hill Slope Analysis: Differentiate between cooperative binding and population heterogeneity.
- Bootstrapping: Estimate confidence intervals for EC₅₀ values in noisy datasets.
- Machine Learning: Apply random forest or SVM models to classify responders/non-responders based on omics data.
Tables of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
